Trichloro(1,4-dichlorobut-2-en-2-yl)silane

Overview

Description

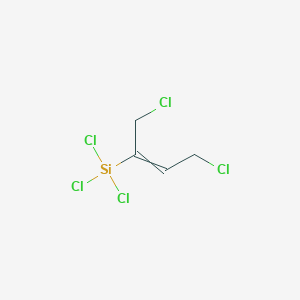

Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

1,4-Dichlorobut-2-ene+Trichlorosilane→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Hydrogenation Catalysts: For addition reactions involving hydrogen.

Water or Aqueous Solutions: For hydrolysis reactions.

Major Products:

Substituted Silanes: Formed from substitution reactions.

Hydrogenated Products: Resulting from addition reactions.

Silanols and Hydrochloric Acid: From hydrolysis.

Scientific Research Applications

Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: Employed in the preparation of silicon-based materials with unique properties.

Biological Studies: Investigated for its potential interactions with biological molecules.

Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.

Trichlorosilane: Another reactant used in the synthesis.

Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.

Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Biological Activity

Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound notable for its diverse applications in organic synthesis and materials science. This article explores its biological activity, including its mechanisms of action, potential interactions with biological systems, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHClSi

- Molecular Weight : 258.4 g/mol

- CAS Number : 1586-88-5

The compound comprises a silicon atom bonded to three chlorine atoms and a dichlorobutene moiety, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its reactive silicon-chlorine bonds and the double bond in the dichlorobutene structure. These features enable the compound to undergo various chemical transformations, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Addition Reactions : The double bond can react with hydrogen or other reagents.

- Hydrolysis : In aqueous environments, the compound can hydrolyze to form silanols and hydrochloric acid.

Toxicological Profile

Research indicates that this compound exhibits toxicological properties that warrant careful handling. Its potential effects include:

Case Studies

- Cell Line Studies :

- Environmental Impact Assessments :

Comparative Analysis with Related Compounds

A comparative analysis with similar organosilicon compounds provides insight into the unique biological activities of this compound:

| Compound Name | Cytotoxicity | Mutagenicity | Hydrolysis Rate |

|---|---|---|---|

| This compound | Moderate | Potential | Moderate |

| 1,3-Dichloropropene | High | Low | High |

| Trimethylchlorosilane | Low | Low | Low |

This table illustrates that while this compound shows moderate cytotoxicity and potential mutagenicity, it does not exhibit as high toxicity as some other related compounds .

Properties

IUPAC Name |

trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOIKMGMAVVPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697884 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-88-5 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.